molecular formula C21H16F2N2O3 B11363319 N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11363319
M. Wt: 382.4 g/mol
InChI Key: GETXNHUDBBOMHN-UHFFFAOYSA-N
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Description

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields, including pharmaceuticals and materials science. This compound features a benzofuran core, which is known for its biological activity, and an oxazole ring, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an α-haloketone and an amide.

    Coupling of the Benzofuran and Oxazole Units: The final step involves coupling the benzofuran and oxazole units through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, where the fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving the benzofuran and oxazole moieties.

Mechanism of Action

The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran and oxazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H16F2N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H16F2N2O3/c1-3-12-4-7-18-14(8-12)11(2)20(27-18)21(26)24-19-10-17(25-28-19)13-5-6-15(22)16(23)9-13/h4-10H,3H2,1-2H3,(H,24,26)

InChI Key

GETXNHUDBBOMHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC(=NO3)C4=CC(=C(C=C4)F)F

Origin of Product

United States

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